Para-Methoxy Substituent Modulates Calculated Lipophilicity and Hydrogen-Bonding Capacity Versus the Unsubstituted Benzyl Analog
The target compound incorporates a para-methoxy group on the benzyl ring, which distinguishes it from the simpler benzyl analog methyl 2-(benzylamino)benzoate (CAS 55369-69-2, C15H15NO2, MW 241.29) [1]. Computed physicochemical properties provide a quantitative baseline for this differentiation: the target compound (XLogP3 = 3.2, H-bond acceptor count = 4, TPSA = 47.6 Ų) exhibits increased lipophilicity and an additional hydrogen-bond acceptor relative to the unsubstituted benzyl analog, for which the absence of the methoxy oxygen reduces the H-bond acceptor count to 3 and lowers the molecular weight by approximately 44 Da [2]. While these are computed rather than experimentally determined values for the comparator, the difference in H-bond acceptor count is a direct consequence of the methoxy substitution and is invariant across measurement modalities.
| Evidence Dimension | Computed lipophilicity and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 3.2; H-bond acceptors = 4; TPSA = 47.6 Ų; MW = 285.34 g/mol |
| Comparator Or Baseline | Methyl 2-(benzylamino)benzoate (CAS 55369-69-2): H-bond acceptors = 3; MW = 241.29 g/mol (XLogP3 and TPSA not retrieved from a single authoritative source for direct comparison; values inferred from molecular formula C15H15NO2) |
| Quantified Difference | Δ H-bond acceptors = +1; Δ MW ≈ +44 Da; the additional methoxy oxygen introduces a distinct hydrogen-bond acceptor site absent in the comparator |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) and molecular formula analysis |
Why This Matters
The additional hydrogen-bond acceptor and altered lipophilicity can translate into measurably different protein-ligand interaction profiles, solubility, and permeability, making the target compound a non-interchangeable starting point for medicinal chemistry SAR exploration compared to the des-methoxy analog.
- [1] PubChem Compound Summary for CID 43760028, Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43760028 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary for CID 43760028 (computed XLogP3, H-bond acceptor count, TPSA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43760028 (accessed 2026-04-25). View Source
